![molecular formula C22H25NO4 B2926139 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 1031524-16-9](/img/structure/B2926139.png)

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

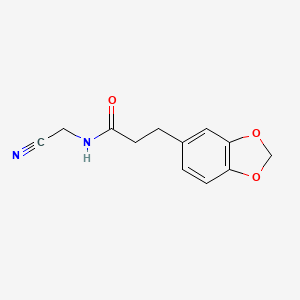

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalaninaldehyde and is widely used in the synthesis of peptides and other bioactive molecules.

Aplicaciones Científicas De Investigación

Solid Phase Organic Synthesis Applications

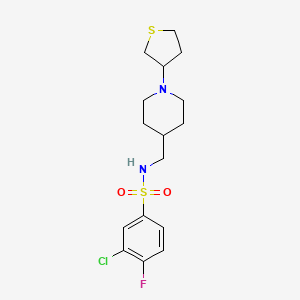

Secondary amides, similar to those derived from benzaldehyde derivatives, have been explored for their utility in solid phase organic synthesis. These compounds serve as linkers for synthesizing a variety of compounds, including ureas, sulfonamides, aryl amides, and alkyl amides. The process involves reductive amination and subsequent derivatization, showcasing the versatility of benzaldehyde derivatives in chemical synthesis (Swayze, 1997).

Catalysis and Oxidation Reactions

Schiff base copper(II) complexes derived from methoxybenzaldehyde compounds have been utilized as catalysts in alcohol oxidation reactions. These complexes demonstrate efficiency and selectivity in converting alcohols into their corresponding aldehydes, highlighting the potential of methoxybenzaldehyde derivatives in facilitating oxidation processes under specific conditions (Hazra et al., 2015).

Synthesis and Characterization of Complex Molecules

Research into synthesizing and characterizing molecules such as 4-methoxyphenyl benzo[d]thiazole and 4-benzyloxy-2-methoxybenzaldehyde showcases the importance of methoxybenzaldehyde derivatives in creating complex organic compounds. These studies provide insights into the methods and conditions favorable for synthesizing such compounds, furthering our understanding of their properties and potential applications (Arslan & Algül, 2007); (Lu Yong-zhong, 2011).

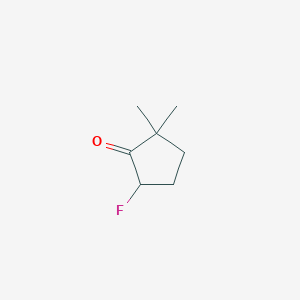

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation, illustrates the role of methoxybenzaldehyde derivatives in environmental and chemical processes. This research demonstrates how these compounds can be used in selective oxidation reactions, contributing to the development of green chemistry applications (Higashimoto et al., 2009).

Mecanismo De Acción

Target of Action

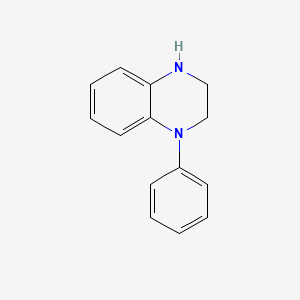

The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that has been identified as an essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells . This disruption of the HIV-1 entry process can lead to a decrease in HIV-1 infection rates .

Pharmacokinetics

For instance, the compound’s boiling point is 127-128°C at 2mmHg , suggesting that it may have good stability and could be well-absorbed in the body.

Result of Action

The result of the compound’s action is a decrease in HIV-1 infection rates . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby reducing the spread of the virus .

Propiedades

IUPAC Name |

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-26-21-14-19(15-24)7-8-20(21)27-16-22(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZAHQUBVQGYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)

![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)

![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)

![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)

![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)

![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)